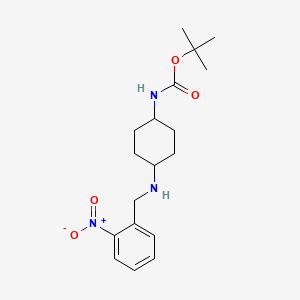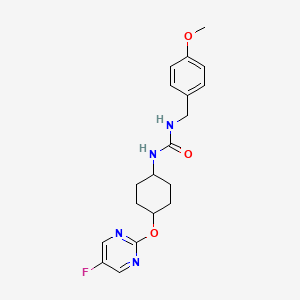![molecular formula C22H18N6O3S B2489006 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894057-72-8](/img/structure/B2489006.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is an intricate organic compound, playing a crucial role in various scientific domains. Its complex structure and functional groups render it significant in medicinal chemistry, biological research, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multi-step reactions:
Starting materials: : Commonly, the synthesis begins with quinoline derivatives and nitrophenyl triazole derivatives.
Reaction Conditions: : These involve condensation reactions, nucleophilic substitution, and oxidative coupling under controlled temperatures and pH levels.
Catalysts and Reagents: : Acidic or basic catalysts are often employed to facilitate the reaction. Common reagents include thionyl chloride, acetic anhydride, and various solvents such as methanol or ethanol.
Industrial Production Methods: Industrially, the production scales up using flow reactors, which ensures better control over reaction parameters. The use of continuous flow techniques allows for efficient mixing and reaction time control, ultimately leading to higher yields and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone undergoes several key types of reactions:
Oxidation: : It can be oxidized in the presence of strong oxidizing agents such as potassium permanganate.
Reduction: : Reduction can occur using agents like lithium aluminium hydride, leading to the formation of amine derivatives.
Substitution: : Halogenation and other nucleophilic substitution reactions are possible, especially at reactive sites around the triazole and quinoline rings.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substituting agents: : Halogens, nitrating agents under controlled conditions (low temperatures, specific solvents).
Oxidation: : Yields quinoline N-oxides.
Reduction: : Produces amine derivatives.
Substitution: : Generates halogenated or nitrated compounds.
Applications De Recherche Scientifique
Chemistry:
Synthetic Chemistry: : Utilized as a building block for complex organic synthesis, forming heterocyclic compounds with potential pharmaceutical properties.
Biochemical Probes: : Acts as a probe in studying enzyme-substrate interactions and cellular processes.
Drug Development: : Due to its complex structure, it is investigated for potential antiviral, antibacterial, and anticancer activities.
Material Science: : Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
Molecular Targets and Pathways: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone interacts with various molecular targets, including:
Proteins and Enzymes: : Modulates enzyme activity by binding to active sites or allosteric sites.
Cellular Pathways: : Influences signaling pathways, potentially altering gene expression or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-nitrophenyl)-ethanone: : A less complex analogue with simpler synthetic routes.
6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: : A key intermediate used in synthesizing the target compound.
[1,2,4]Triazolo[4,3-b]pyridazines: : Similar core structure, differing in substituents and functional groups.
Uniqueness: What sets 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone apart is the combination of triazolo-pyridazine and dihydroquinolinyl moieties, which imparts unique chemical properties and biological activities, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c29-21(26-12-4-7-15-5-1-2-9-19(15)26)14-32-22-24-23-20-11-10-18(25-27(20)22)16-6-3-8-17(13-16)28(30)31/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPMHQOTWWQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2488923.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)

![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
![4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B2488933.png)




![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)
![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)

